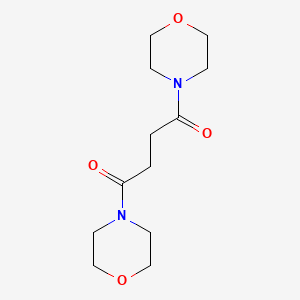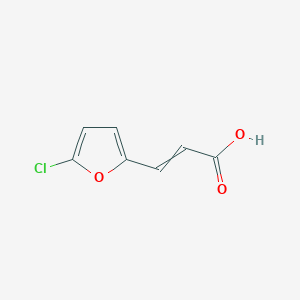
3-(5-Chlorofuran-2-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chlorofuran-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C7H5ClO3 and a molecular weight of 172.57 g/mol . This compound is characterized by the presence of a chlorinated furan ring attached to a propenoic acid moiety. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chlorofuran with acrylate derivatives under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of 3-(5-Chlorofuran-2-yl)prop-2-enoic acid may involve large-scale chlorination processes followed by esterification and hydrolysis steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chlorofuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenoic acid group to a saturated carboxylic acid.
Substitution: The chlorinated furan ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted furans .
Aplicaciones Científicas De Investigación
3-(5-Chlorofuran-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Chlorofuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The chlorinated furan ring and the propenoic acid group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Bromofuran-2-yl)prop-2-enoic acid
- 3-(5-Iodofuran-2-yl)prop-2-enoic acid
- 3-(5-Methylfuran-2-yl)prop-2-enoic acid
Uniqueness
3-(5-Chlorofuran-2-yl)prop-2-enoic acid is unique due to the presence of the chlorine atom on the furan ring, which imparts distinct chemical and biological properties. Compared to its brominated and iodinated counterparts, the chlorinated compound exhibits different reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C7H5ClO3 |
|---|---|
Peso molecular |
172.56 g/mol |
Nombre IUPAC |
3-(5-chlorofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H5ClO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10) |
Clave InChI |
RVLDLKQBAJBUGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Cl)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


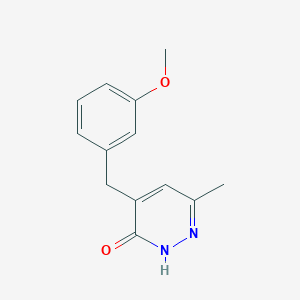
![Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15147686.png)
![N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B15147690.png)
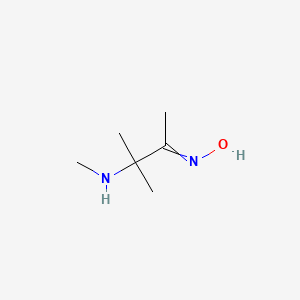
![6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2h)-benzofuranone](/img/structure/B15147704.png)



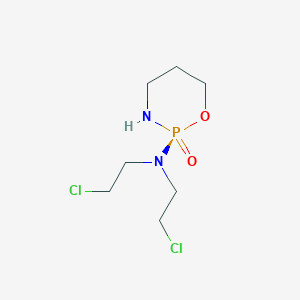

![3,5-Bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B15147733.png)

